molecular formula C10H19Br B2650016 7-Bromoheptylcyclopropane CAS No. 2138409-38-6

7-Bromoheptylcyclopropane

Cat. No.: B2650016
CAS No.: 2138409-38-6
M. Wt: 219.166
InChI Key: MIGNBLBJMHJREG-UHFFFAOYSA-N
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Description

7-Bromoheptylcyclopropane is a valuable bifunctional building block in organic synthesis and medicinal chemistry. This compound features a terminal bromine on a flexible heptyl chain, which serves as an excellent alkylating agent, and a highly strained cyclopropane ring, known to be a versatile synthetic intermediate . The primary research value of 7-Bromoheptylcyclopropane lies in its application as a molecular spacer to introduce the cyclopropyl moiety into larger, more complex structures. The bromoalkyl chain can be used in nucleophilic substitution reactions to tether the molecule to a target, while the strained cyclopropane ring can participate in subsequent transformations, such as ring-opening reactions or serve as a key structural motif . Cyclopropane-containing structures are of significant interest in drug discovery due to their ability to improve a compound's metabolic stability, potency, and three-dimensional profile . They are found in bioactive molecules and are used in the synthesis of novel scaffolds. Key Applications: • Medicinal Chemistry: Serves as a key intermediate for constructing potential pharmacophores with cyclopropane rings, which are prevalent in compounds exhibiting biological activities such as antibacterial, antifungal, and antitumor effects . • Materials Science: Can be used as a monomer or cross-linker in polymerizations to incorporate rigid cyclopropyl groups into polymer backbones. • Chemical Biology: Useful for synthesizing probes or linkers where the cyclopropane acts as a structural constraint or a reactive handle. Please Note: The specific chemical properties and spectral data (NMR, MS) for this compound should be verified with analytical reports. The information presented is a general description of a compound class, and safety data must be consulted prior to handling. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoheptylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c11-9-5-3-1-2-4-6-10-7-8-10/h10H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGNBLBJMHJREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-7-cyclopropylheptane: A Predictive Analysis for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

This technical guide provides a comprehensive, predictive overview of 1-bromo-7-cyclopropylheptane, a novel bifunctional organic molecule. While extensive empirical data for this specific compound is not yet publicly available, this document leverages established principles of organic chemistry and extensive data from analogous structures to offer valuable insights for researchers, scientists, and drug development professionals. By examining its constituent functional groups—a primary alkyl bromide and a terminal cyclopropyl ring—we can reliably forecast its physicochemical properties, spectroscopic signatures, reactivity, and potential applications, particularly within the realm of medicinal chemistry.

Introduction: A Molecule of Untapped Potential

The convergence of a reactive alkyl halide with a structurally significant cyclopropyl group within a single molecule, 1-bromo-7-cyclopropylheptane, presents a compelling platform for chemical innovation. The primary alkyl bromide serves as a versatile handle for nucleophilic substitution and organometallic coupling reactions, while the terminal cyclopropyl moiety offers unique steric and electronic properties increasingly sought after in modern drug design. The cyclopropyl group is known to enhance metabolic stability, modulate bioactivity, and provide conformational rigidity, making it a valuable substituent in the development of novel therapeutics. This guide aims to provide a robust theoretical framework for researchers looking to synthesize or utilize this promising, yet underexplored, chemical entity.

Molecular Identity and Physicochemical Properties

Based on its nomenclature, 1-bromo-7-cyclopropylheptane consists of a seven-carbon heptane chain with a bromine atom at the C1 position and a cyclopropyl group at the C7 position.

Molecular Formula: C₁₀H₁₉Br

Molecular Weight: 219.16 g/mol

The physical and chemical properties of 1-bromo-7-cyclopropylheptane can be predicted by analyzing the properties of its closest structural analogs, 1-bromoheptane and cyclopropyl-alkanes.

Table 1: Predicted Physicochemical Properties of 1-Bromo-7-cyclopropylheptane

PropertyPredicted ValueRationale and Analog Data
Boiling Point ~220-235 °C1-Bromoheptane has a boiling point of 180 °C. The addition of the C₃H₅ cyclopropyl group will increase the molecular weight and van der Waals forces, thus raising the boiling point.
Density ~1.05-1.15 g/mLThe density of 1-bromoheptane is approximately 1.14 g/mL at 25 °C. The hydrocarbon nature of the cyclopropyl group might slightly decrease the density compared to a simple extension of the alkyl chain.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents).Like most alkyl halides, it is expected to be hydrophobic.
Refractive Index ~1.45-1.46The refractive index of 1-bromoheptane is around 1.450. The cyclopropyl group may slightly alter this value.

Proposed Synthetic Pathways

The synthesis of 1-bromo-7-cyclopropylheptane can be approached through several logical pathways, primarily involving the sequential or convergent introduction of the bromo and cyclopropyl functionalities onto a C7 or C8 backbone.

Pathway A: Cyclopropanation followed by Halogenation

A plausible and efficient route would commence with a commercially available starting material like 7-octen-1-ol.

Experimental Protocol:

  • Cyclopropanation: The terminal double bond of 7-octen-1-ol can be converted to a cyclopropyl group using the Simmons-Smith reaction (diiodomethane and a zinc-copper couple) or one of its modern variations. This reaction is well-suited for substrates containing hydroxyl groups.

  • Bromination: The resulting (7-cyclopropylheptyl)methanol can then be converted to the target 1-bromo-7-cyclopropylheptane. Standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) would be effective for this transformation of a primary alcohol to a primary alkyl bromide.

Caption: Proposed synthesis of 1-Bromo-7-cyclopropylheptane.

Predicted Spectroscopic Signatures

The structural features of 1-bromo-7-cyclopropylheptane would give rise to a distinct set of signals in various spectroscopic analyses.

¹H NMR Spectroscopy
  • Cyclopropyl Protons: A complex multiplet in the upfield region, typically between 0.0 and 0.8 ppm.

  • Methylene Protons adjacent to Bromine (-CH₂Br): A triplet at approximately 3.4 ppm, deshielded by the electronegative bromine atom.

  • Alkyl Chain Protons (-CH₂-): A series of multiplets between approximately 1.2 and 1.9 ppm.

¹³C NMR Spectroscopy
  • Cyclopropyl Carbons: Signals in the upfield region, typically between 0 and 15 ppm.

  • Carbon bonded to Bromine (-CH₂Br): A signal around 33-40 ppm.

  • Alkyl Chain Carbons (-CH₂-): A set of signals in the typical alkane region of 25-35 ppm.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 218 and 220, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation: A prominent fragment resulting from the loss of a bromine radical (M-Br) at m/z 139. Alpha-cleavage next to the bromine is less likely compared to the C-Br bond cleavage. Fragmentation of the cyclopropyl ring may also be observed.

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of 1-bromo-7-cyclopropylheptane dictates its reactivity and potential applications.

Reactivity at the C-Br Bond

The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2) . This allows for the introduction of a wide array of functional groups, making it a valuable building block for more complex molecules. It can be used to introduce the cyclopropylheptyl moiety into various scaffolds.

Caption: Sₙ2 reactivity of 1-Bromo-7-cyclopropylheptane.

The Role of the Cyclopropyl Group

The cyclopropyl group is generally stable under many reaction conditions. Its key contributions in a drug development context include:

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Conformational Rigidity: The cyclopropyl group can act as a "conformational clamp," restricting the rotation of the attached alkyl chain. This can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties such as lipophilicity and solubility, which are critical for pharmacokinetic profiles.

Safety and Handling

While specific toxicity data for 1-bromo-7-cyclopropylheptane is unavailable, it should be handled with the precautions appropriate for alkyl bromides. Alkyl bromides can be irritating to the skin, eyes, and respiratory system. Some alkyl bromides are also considered potential mutagens or carcinogens.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

1-Bromo-7-cyclopropylheptane represents a promising, albeit currently under-investigated, chemical tool for researchers in organic synthesis and medicinal chemistry. Its predicted properties and reactivity suggest it can serve as a valuable building block for introducing a conformationally restricted and metabolically robust lipophilic chain into target molecules. The synthetic accessibility and the dual functionality of this compound open avenues for the creation of novel chemical entities with potentially enhanced therapeutic properties. Further empirical investigation into the synthesis and reactivity of 1-bromo-7-cyclopropylheptane is warranted to fully unlock its potential.

References

  • LANXESS. (2017, March 15). Product Safety Assessment: Alkyl Bromides. Retrieved from [Link]

  • NOVA University of Lisbon. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Michigan State University. Alkyl Halide Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12369, 1-Bromoheptane. Retrieved from [Link]

  • Palchem. (2011, May 6). 1-BROMOHEPTANE. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Pearson+. (2023, September 18). Primary alkyl halides are less sterically hindered compared to secondary alkyl halides, making them more reactive in SN2 reactions. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

  • New Jersey Department of Health. (2006, March). METHYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • Government of Canada. (2022, March 4). Alkyl Halides Group - information sheet. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from [Link]

  • University of Calgary. Ch 2: Cycloalkanes. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: 7-Bromoheptylcyclopropane as a Synthetic Intermediate and Probe for Mycolic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Mycolic acids are the defining lipid components of the Mycobacterium tuberculosis cell wall, essential for the pathogen's viability, virulence, and intrinsic resistance to many antibiotics.[1][2] The unique α-alkyl, β-hydroxy structure of these fatty acids is further modified by functional groups, including distinctive cyclopropane rings, which are critical for the architectural integrity of the cell envelope and for modulating the host immune response.[3][4] The enzymes responsible for this cyclopropanation, the mycolic acid methyltransferases (MAMTs) or cyclopropane synthases (CMAS), represent high-value targets for novel anti-tubercular drug development.[2][5] This document provides a conceptual and practical framework for the use of 7-bromoheptylcyclopropane, a model functionalized synthetic intermediate, to investigate and potentially inhibit the mycolic acid biosynthesis pathway. We present a robust protocol for the chemical synthesis of this probe and a detailed workflow for its application in enzymatic assays targeting mycolic acid cyclopropane synthases.

Scientific Background: The Significance of Mycolic Acid Cyclopropanation

The biosynthesis of mycolic acids is a complex, multi-stage process involving two distinct fatty acid synthase systems, FAS-I and FAS-II.[6][7] The FAS-II system generates the long meromycolic acid backbone, which contains unsaturated bonds at specific positions.[6][8] These double bonds are substrates for a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases that catalyze the formation of cyclopropane rings.[2][5]

In M. tuberculosis, different enzymes are responsible for creating cyclopropane rings with specific stereochemistries (cis or trans) at proximal or distal locations on the meromycolate chain.[3][4][5] For instance, PcaA catalyzes cis-cyclopropanation at the proximal position of α-mycolates, while CmaA2 is involved in trans-cyclopropanation of oxygenated mycolates.[4][5][9]

These cyclopropane modifications are not merely decorative; they are crucial for pathogenesis. They contribute to the low permeability of the mycobacterial cell wall, provide resistance to oxidative stress, and the specific stereochemistry of the cyclopropane rings on trehalose dimycolate (TDM) can either amplify or suppress the host's innate immune response.[3][4][10] Given that the loss of cyclopropanation severely attenuates M. tuberculosis, the enzymes of this pathway are compelling targets for therapeutic intervention.[2][3]

Rationale for a Synthetic Probe: 7-Bromoheptylcyclopropane

To study these essential enzymes and develop inhibitors, researchers require specialized chemical tools. 7-Bromoheptylcyclopropane serves as an excellent model for such a tool for several reasons:

  • Cyclopropane Moiety: It carries the key structural feature recognized by the target cyclopropane synthase enzymes.

  • Alkyl Chain: The seven-carbon (heptyl) chain provides lipophilicity, mimicking a segment of the natural meromycolate substrate and facilitating interaction with the enzyme's active site.

  • Bromo-Functional Group: The terminal bromine atom is a versatile chemical handle. It can be used for covalent attachment to the enzyme as a reactive probe or for subsequent conjugation to reporter molecules like fluorophores or biotin for activity-based profiling.

The following sections detail the synthesis of this probe and a proposed workflow for its use in a biochemical research setting.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromoheptylcyclopropane

This protocol describes a plausible and robust method for synthesizing 7-bromoheptylcyclopropane via the Simmons-Smith cyclopropanation of 9-bromo-1-nonene. The Simmons-Smith reaction is a well-established method for generating cyclopropanes from alkenes using a carbenoid intermediate.

Core Principle: The reaction involves the formation of an organozinc carbenoid (iodomethyl)zinc iodide, which then adds across the double bond of the alkene substrate in a stereospecific syn-addition to form the cyclopropane ring.

Materials and Reagents:

  • 9-bromo-1-nonene

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu))

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the Zinc-Copper couple (1.5 equivalents).

  • Reagent Addition: Suspend the Zn(Cu) in anhydrous diethyl ether under a nitrogen atmosphere. Add diiodomethane (1.2 equivalents) dropwise to the stirred suspension. A gentle reflux may be observed, indicating the formation of the carbenoid.

  • Substrate Introduction: Once the initial exotherm subsides, add a solution of 9-bromo-1-nonene (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to a gentle reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting alkene.

  • Work-up and Quenching: After cooling to room temperature, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product, 7-bromoheptylcyclopropane.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Parameter Expected Outcome Typical Analytical Method
Yield 40-60%Gravimetric analysis after purification
Purity >95%GC-MS, ¹H NMR Integration
¹H NMR Characteristic cyclopropyl protons (-0.2 to 0.8 ppm)400 MHz NMR Spectrometer
HRMS Correct mass for [M+H]⁺ or [M+Na]⁺ESI-TOF Mass Spectrometer
Protocol 2: Application as an Inhibitor in a Mycolic Acid Cyclopropane Synthase (MACS) Assay

This protocol outlines a workflow to screen 7-bromoheptylcyclopropane as a potential inhibitor of a purified mycolic acid cyclopropane synthase, such as PcaA or CmaA2.

Core Principle: The assay measures the enzymatic conversion of an unsaturated lipid substrate to its cyclopropanated form in the presence of the methyl donor, SAM. The inhibitory potential of the synthetic probe is determined by quantifying the reduction in product formation. The final products are extracted and analyzed by LC-MS.

Materials and Reagents:

  • Purified recombinant MACS enzyme (e.g., PcaA)

  • Unsaturated meromycolate precursor substrate (e.g., synthetic oleic acid ester as a mimic)

  • S-adenosyl-L-methionine (SAM)

  • 7-Bromoheptylcyclopropane (synthesized in Protocol 1), dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • Quenching Solution (e.g., 2:1 Chloroform:Methanol)

  • Internal Standard for LC-MS analysis

  • Solvents for LC-MS (Water, Acetonitrile, Formic Acid)

Step-by-Step Procedure:

  • Enzyme/Substrate Preparation: Prepare a master mix containing the assay buffer, the unsaturated lipid substrate, and the MACS enzyme. Pre-incubate for 10 minutes at 37°C.

  • Inhibitor Addition: Aliquot the master mix into microcentrifuge tubes. Add varying concentrations of 7-bromoheptylcyclopropane (e.g., from 0.1 µM to 100 µM). Include a "no inhibitor" positive control (with DMSO vehicle) and a "no enzyme" negative control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding SAM to each tube.

  • Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Quenching and Extraction: Stop the reaction by adding the quenching solution (Chloroform:Methanol). Add the internal standard. Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation for Analysis: Carefully collect the lower organic phase containing the lipids. Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid residue in a suitable solvent for LC-MS analysis (e.g., 90:10 Acetonitrile:Water).

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-Exactive Orbitrap).[11] Use a C18 reverse-phase column to separate the substrate from the cyclopropanated product.

  • Data Analysis: Quantify the peak areas for the substrate and product relative to the internal standard.[12] Calculate the percent inhibition for each concentration of 7-bromoheptylcyclopropane compared to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Compound Concentration (µM) Product Peak Area % Inhibition
Positive Control01,500,0000%
Test Compound11,125,00025%
Test Compound10720,00052%
Test Compound50225,00085%
Test Compound10090,00094%

Visualization of Pathways and Workflows

Mycolic Acid Biosynthesis and Cyclopropanation

The following diagram illustrates the key stages of mycolic acid synthesis, highlighting the critical modification step where unsaturated precursors are converted into cyclopropanated mycolic acids by MACS enzymes.

Mycolic_Acid_Pathway cluster_FAS Fatty Acid Synthesis cluster_Modification Meromycolate Modification FAS_I FAS-I System (α-branch synthesis, C24-C26) Condensation Claisen Condensation (Pks13) FAS_I->Condensation FAS_II FAS-II System (Meromycolate backbone) Unsaturated Unsaturated Meromycolate Precursor FAS_II->Unsaturated Elongation MACS Mycolic Acid Cyclopropane Synthases (MACS) (e.g., PcaA, CmaA2) Unsaturated->MACS SAM as methyl donor Cyclopropanated Cyclopropanated Meromycolate MACS->Cyclopropanated Cyclopropanated->Condensation Final_MA Mature Mycolic Acid (α, keto, methoxy) Condensation->Final_MA Reduction

Caption: Mycolic acid biosynthesis pathway.

Experimental Workflow for Probe Synthesis and Application

This diagram outlines the complete workflow from the chemical synthesis of the 7-bromoheptylcyclopropane probe to its application in a biochemical assay and subsequent data analysis.

Experimental_Workflow cluster_synthesis Part 1: Probe Synthesis cluster_application Part 2: Biochemical Assay start Start: 9-bromo-1-nonene reaction Simmons-Smith Cyclopropanation start->reaction purify Purification (Column Chromatography) reaction->purify product Product: 7-Bromoheptylcyclopropane purify->product assay Enzymatic Assay with purified MACS enzyme product->assay Use as potential inhibitor analysis LC-MS Analysis assay->analysis data Data Interpretation (IC50 Determination) analysis->data

Caption: Workflow for synthesis and testing of the probe.

Conclusion and Future Directions

The strategic use of functionalized chemical probes like 7-bromoheptylcyclopropane is indispensable for dissecting complex biological pathways and for validating novel drug targets. The protocols detailed herein provide a comprehensive guide for researchers to synthesize and utilize such a tool to investigate the critical process of mycolic acid cyclopropanation in Mycobacterium tuberculosis. By identifying and characterizing potent inhibitors of the MACS enzymes, this workflow can directly contribute to the discovery of new anti-tubercular agents that act on a well-validated, virulence-associated pathway. Future work could involve modifying the alkyl chain length to optimize binding, replacing the bromine with other reactive groups for covalent labeling, or incorporating isotopic labels to trace the metabolic fate of the probe within live mycobacteria.

References

  • Bacterial cell-wall biosynthesis is a proven target for new antibacterial drugs.
  • Mycolic acid cyclopropanation is essential for viability, drug resistance and cell wall integrity of Mycobacterium tuberculosis. (PMC, )
  • Accurate molecular mass determination of mycolic acids by MALDI-TOF mass spectrometry. (PubMed, )
  • Mycobacterium tuberculosis Lacking All Mycolic Acid Cyclopropanation Is Viable but Highly Attenuated and Hyperinflammatory in Mice. (Infection and Immunity - ASM Journals, )
  • Mycolic Acids Analysis Service.
  • Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis - An Upd
  • The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. (MDPI, )
  • Mechanism of Mycolic Acid Cyclopropane Synthase: A Theoretical Study. (Biochemistry, )
  • Trans-cyclopropanation of mycolic acids on trehalose dimycolate suppresses Mycobacterium tuberculosis–induced inflamm
  • Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chrom
  • The Biosynthesis of Cyclopropanated Mycolic Acids in Mycobacterium tuberculosis. Identification and functional analysis of CMAS-2.
  • Thiacetazone, an Antitubercular Drug that Inhibits Cyclopropanation of Cell Wall Mycolic Acids in Mycobacteria. (PLOS, )
  • Flux Balance Analysis of Mycolic Acid Pathway: Targets for Anti-Tubercular Drugs.
  • Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. (PMC, )

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 1-Bromo-7-Cyclopropylheptane for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group has become an indispensable structural motif in modern drug discovery and medicinal chemistry.[1] Its incorporation into molecular scaffolds is a strategic decision, driven by the unique physicochemical properties conferred by its three-membered carbocyclic ring. The significant ring strain (approx. 27.5 kcal/mol) results in shorter, stronger carbon-hydrogen bonds and enhanced p-character in its C-C bonds.[1][2]

This unique geometry and electronic nature provide several key advantages in drug design:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[2][3]

  • Improved Potency: The rigid nature of the ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby improving binding affinity for its biological target.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for moieties such as gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties like lipophilicity and basicity to optimize a compound's pharmacokinetic profile.[1][2]

1-Bromo-7-cyclopropylheptane is a valuable building block that combines a flexible seven-carbon aliphatic chain with a terminal cyclopropyl group. The primary alkyl bromide serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of novel carbon-carbon and carbon-heteroatom bonds. This guide provides detailed mechanistic insights and field-proven protocols for key cross-coupling transformations involving this substrate.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, celebrated for its operational simplicity and the stability of its organoboron reagents.[4][5] It facilitates the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[6][7] For an alkyl bromide like 1-bromo-7-cyclopropylheptane, the oxidative addition step is typically slower than for aryl halides and requires careful selection of an electron-rich, bulky phosphine ligand to promote the reaction.[8][9]

Reaction Mechanism

The catalytic cycle is a well-understood sequence of three primary steps:[6][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-7-cyclopropylheptane. This is often the rate-determining step for alkyl halides and is facilitated by electron-rich ligands that increase the electron density on the palladium center.[7][9]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by the base to form a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the bromide.[4][7]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[4] Bulky ligands are known to accelerate this final step.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1x R¹-Br (1-Bromo-7-cyclopropylheptane) r1x->pd2_complex r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->pd2_trans product R¹-R² (Coupled Product) product->pd0 base Base base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 1-bromo-7-cyclopropylheptane with phenylboronic acid.

Materials:

  • 1-Bromo-7-cyclopropylheptane (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous Toluene and Water (10:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Reagent Addition: Add phenylboronic acid (1.2 eq) followed by 1-bromo-7-cyclopropylheptane (1.0 eq).

  • Solvent Addition: Add the anhydrous toluene/water solvent mixture via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[12]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that facilitates the challenging oxidative addition of alkyl bromides.[8]
Base K₃PO₄A strong base required to activate the boronic acid for efficient transmetalation.[5]
Solvent Toluene / WaterA biphasic system where water helps dissolve the inorganic base and activate the boronic acid.[13]
Temperature 100 °CHigher temperatures are often necessary to drive the coupling of less reactive alkyl halides.[14]

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira reaction is a highly efficient method for forming a C(sp³)–C(sp) bond by coupling an organohalide with a terminal alkyne.[15][16] The reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.[16] While copper-free versions exist, the copper co-catalyst accelerates the reaction, allowing it to proceed under mild conditions.[16][17]

Reaction Mechanism

The reaction proceeds via two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the alkyl bromide to the Pd(0) complex, followed by transmetalation and reductive elimination.[18]

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This highly reactive species is the active nucleophile that participates in the transmetalation step with the palladium(II) complex.[16]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-C≡CR² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1x R¹-Br r1x->pd2_complex product R¹-C≡CR² product->pd0 cu_halide Cu(I)-Br cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide Alkyne Coordination cu_acetylide->pd2_complex To Transmetalation alkyne H-C≡CR² + Base alkyne->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

Objective: To couple 1-bromo-7-cyclopropylheptane with phenylacetylene.

Materials:

  • 1-Bromo-7-cyclopropylheptane (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine. Stir for 10 minutes. Add phenylacetylene (1.1 eq) followed by 1-bromo-7-cyclopropylheptane (1.0 eq).

  • Reaction Execution: Seal the flask and stir the mixture at 60 °C for 6-12 hours.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-coupled product.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIA classic and robust catalytic system for Sonogashira couplings.[15]
Base Triethylamine (Et₃N)Acts as both the base to deprotonate the alkyne and as a solvent.
Solvent Tetrahydrofuran (THF)A common aprotic solvent that effectively dissolves the reactants and catalysts.
Temperature 60 °CMild heating is sufficient to drive the reaction to completion without promoting side reactions like alkyne dimerization.[16]

Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines and is also applicable to alkyl halides for the formation of C-N bonds.[19][20] This palladium-catalyzed reaction couples an amine with an organohalide, offering a powerful alternative to traditional methods that often require harsh conditions.[19] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency, especially with less reactive alkyl bromides.[20][21]

Reaction Mechanism

The mechanism is analogous to other palladium-catalyzed cross-couplings:[19][20]

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with 1-bromo-7-cyclopropylheptane to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the amine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_amido R¹-Pd(II)L₂-NR²R³ pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination r1x R¹-Br (1-Bromo-7-cyclopropylheptane) r1x->pd2_complex amine HNR²R³ (Amine) amine->pd2_amido product R¹-NR²R³ (Amine Product) product->pd0 base Base base->pd2_amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple 1-bromo-7-cyclopropylheptane with morpholine.

Materials:

  • 1-Bromo-7-cyclopropylheptane (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Lithium hexamethyldisilazide (LiHMDS) (1.5 eq, as a 1M solution in THF)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under an argon atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 eq) and tBuXPhos (0.04 eq).[12]

  • Reagent Addition: Add toluene, morpholine (1.2 eq), and 1-bromo-7-cyclopropylheptane (1.0 eq).

  • Base Addition: Add the LiHMDS solution dropwise to the stirred mixture.

  • Reaction Execution: Seal the tube and heat in an oil bath at 80-100 °C for 12-18 hours.

  • Monitoring: Check for the disappearance of the starting materials using TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.[12]

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to isolate the target amine.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / tBuXPhostBuXPhos is a highly effective, sterically hindered biarylphosphine ligand that promotes the coupling of alkyl halides.[20][22]
Base LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions.[12]
Solvent TolueneA high-boiling, non-polar solvent suitable for the reaction temperature.
Temperature 80-100 °CElevated temperature is necessary to overcome the activation barrier for the oxidative addition of the alkyl bromide.[21]

General Experimental Workflow

A standardized workflow is essential for reproducibility and safety in all cross-coupling reactions. This involves careful setup under inert conditions, precise execution, diligent monitoring, and systematic purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Dry Glassware (Oven/Flame Dry) prep2 2. Assemble Under Inert Gas (Ar/N₂) prep1->prep2 prep3 3. Add Catalyst, Ligand, & Base prep2->prep3 react1 4. Add Solvents & Substrates prep3->react1 react2 5. Heat to Target Temperature react1->react2 react3 6. Monitor Progress (TLC, LC-MS, GC-MS) react2->react3 workup1 7. Quench Reaction & Aqueous Wash react3->workup1 workup2 8. Extract with Organic Solvent workup1->workup2 workup3 9. Dry & Concentrate workup2->workup3 purify 10. Purify via Column Chromatography workup3->purify characterize 11. Characterize Product (NMR, MS) purify->characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromoheptylcyclopropane and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis of cyclopropyl-terminated alkyl halides, with a specific focus on 7-bromoheptylcyclopropane. This guide is designed for researchers, chemists, and drug development professionals who are working on multi-step synthetic routes where such moieties are crucial intermediates. Given that direct, published protocols for this specific molecule are sparse, we will address the synthesis through a logical, two-step approach: the cyclopropanation of a suitable terminal alkene followed by the bromination of the resulting alcohol. This guide provides in-depth troubleshooting, answers to frequently asked questions, and evidence-based protocols to enhance the yield and purity of your target compound. Our focus is on the "why" behind each step, empowering you to make informed decisions in your own laboratory work.

Part 1: The Synthetic Strategy - A High-Level Overview

The synthesis of 7-bromoheptylcyclopropane can be efficiently approached via a two-stage process. This strategy offers robust and scalable solutions for producing the desired compound.

  • Stage 1: Cyclopropanation. The first stage involves the formation of the cyclopropane ring. A common and effective method is the Simmons-Smith reaction, or one of its modern variants, on a readily available starting material like 9-decen-1-ol. This reaction selectively converts the terminal alkene to a cyclopropane ring while preserving the terminal alcohol.

  • Stage 2: Bromination. The second stage is the conversion of the hydroxyl group of the intermediate, (7-hydroxyheptyl)cyclopropane, into a bromide. There are several reliable methods for this transformation, each with its own advantages and potential challenges.

Below is a visual representation of this proposed synthetic workflow.

A 9-Decen-1-ol (Starting Material) B Stage 1: Cyclopropanation (e.g., Simmons-Smith Reaction) A->B C (7-Hydroxyheptyl)cyclopropane (Intermediate) B->C D Stage 2: Bromination (e.g., Appel Reaction) C->D E 7-Bromoheptylcyclopropane (Final Product) D->E

Caption: Proposed two-stage synthetic workflow for 7-bromoheptylcyclopropane.

Part 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation and actionable solutions.

Stage 1: Cyclopropanation of 9-decen-1-ol

Question 1: My Simmons-Smith cyclopropanation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?

Answer:

Incomplete conversion in a Simmons-Smith reaction is a common issue and can often be traced back to the quality of the reagents or the reaction setup.

  • Activation of Zinc: The zinc used in the reaction must be highly active. Commercially available zinc dust can have a passivated surface of zinc oxide. It is crucial to activate it just before use. A common method is to wash the zinc dust with dilute HCl, followed by water, ethanol, and finally dry ether. An alternative is the use of a zinc-copper couple, which is more reactive.

  • Purity of Diiodomethane (CH₂I₂): Diiodomethane is light-sensitive and can decompose over time, releasing iodine, which gives it a pink or brownish tint. This decomposition can inhibit the reaction. It is recommended to use freshly distilled or filtered diiodomethane through a short plug of alumina to remove any iodine.

  • Solvent Choice and Purity: The reaction is typically run in a dry, non-coordinating solvent such as diethyl ether or dichloromethane (DCM). The presence of water can quench the reactive organozinc intermediate. Ensure your solvent is anhydrous.

  • Reaction Temperature: The formation of the zinc carbenoid is exothermic. It is often beneficial to control the initial temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature to ensure a controlled reaction rate and prevent decomposition of the carbenoid.

Troubleshooting Decision Tree for Incomplete Cyclopropanation:

start Low Yield in Cyclopropanation q1 Is the zinc activated? start->q1 sol_zn Activate Zinc: - Wash with HCl - Use Zn-Cu couple q1->sol_zn No q2 Is the CH₂I₂ pure? q1->q2 Yes a1_yes Yes a1_no No sol_zn->q2 sol_ch2i2 Purify CH₂I₂: - Distill or - Filter through alumina q2->sol_ch2i2 No q3 Is the solvent anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol_ch2i2->q3 sol_solvent Use freshly distilled, anhydrous solvent. q3->sol_solvent No success Improved Yield q3->success Yes a3_yes Yes a3_no No sol_solvent->success

Technical Support Center: Preserving Cyclopropane Integrity During Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Cyclopropane Ring Opening Ticket Priority: High (Structural Integrity Critical)

Diagnostic & Triage

Is your cyclopropane ring opening? Before modifying your reaction, identify the mechanism of failure. Use this decision tree to diagnose the specific pathway causing ring cleavage.

DiagnosticTree Start Diagnostic: Ring Opening Observed? Substrate Identify Substrate/Intermediate Type Start->Substrate Cation Cyclopropyl-Carbinyl Cation (Leaving group on adjacent C) Substrate->Cation Pos Charge Radical Cyclopropyl-Carbinyl Radical (SET or Radical Initiators) Substrate->Radical Unpaired e- Anion Cyclopropyl Enolate/Anion (Alpha-deprotonation) Substrate->Anion Neg Charge Lewis Lewis Acid Activation (Friedel-Crafts/Catalysis) Substrate->Lewis Coordination Solvolysis Mechanism: Homoallyl Rearrangement Cause: SN1 Pathway Fix: Force SN2 (Aprotic solvent, stronger nuc) Cation->Solvolysis Clock Mechanism: Radical Clock (k ~ 10^8 s^-1) Cause: Single Electron Transfer (SET) Fix: Switch to Ionic Mechanism Radical->Clock Thermo Mechanism: Thermodynamic Equilibration Cause: Reversible protonation Fix: Kinetic Control (LiHMDS, -78°C) Anion->Thermo Coord Mechanism: HOMO Activation Cause: Strong Lewis Acid attack Fix: Use Ti(OiPr)4 or milder LA Lewis->Coord

Figure 1: Diagnostic logic for identifying the root cause of cyclopropane ring scission.

Knowledge Base: The Physics of Failure

To prevent failure, you must understand the Walsh Orbital model. Unlike normal alkanes (


), cyclopropane carbons are effectively 

-hybridized due to the 60° bond angle strain (

27.5 kcal/mol).
The "Banana Bond" Vulnerability

The C-C bonds in cyclopropane are bent ("banana bonds") and have high


-character.[1] This makes the ring behave electronically like an alkene .
  • Electrophiles: Attack the ring similarly to a double bond (e.g.,

    
     or strong acids open the ring).
    
  • Conjugation: The ring stabilizes adjacent positive charges (cations) by donating electron density, but this donation breaks the ring bond (see Table 1).

Stability Matrix
Intermediate SpeciesStability StatusRisk LevelMechanism of Failure
Cyclopropyl Anion High LowThe orbital containing the lone pair has high

-character (

), stabilizing the negative charge. Ring remains intact.
Cyclopropyl Radical Low CriticalRing opening is a "Radical Clock" (

). Opens to linear homoallyl radical.
Cyclopropyl Cation Unstable CriticalImmediately rearranges to allyl cation to relieve strain.
Cyclopropyl-Carbinyl Variable HighIf a cation forms adjacent to the ring, the ring electrons migrate to quench it (ring expansion/opening).

Troubleshooting Scenarios & Solutions

Scenario A: -Alkylation of Cyclopropyl Ketones

The Issue: You are trying to alkylate a ketone adjacent to a cyclopropane ring, but you observe ring-opened byproducts or polymerizations. Root Cause: Thermodynamic equilibration. If the enolate is allowed to equilibrate (proton exchange), the ring can open via acid-catalyzed pathways or enol-tautomerization strain release.

Corrective Action: Kinetic Control You must generate the enolate quantitatively and irreversibly before adding the electrophile.

  • Base: Use LiHMDS (Lithium Hexamethyldisilazide). It is sterically bulky and less basic than LDA, preventing nucleophilic attack on the ring or carbonyl.

  • Temperature: Maintain -78°C .

  • Solvent: THF (anhydrous).[2]

Scenario B: Alkylation using Cyclopropylmethyl Halides

The Issue: Using (bromomethyl)cyclopropane as an electrophile results in linear butenyl chains. Root Cause:


 Pathway. If the halide leaves before the nucleophile attacks, a cyclopropylcarbinyl cation  forms. This cation rearranges to a cyclobutyl or homoallyl cation within nanoseconds.

Corrective Action: Enforce


 
  • Solvent: Use polar aprotic solvents (DMF, DMSO, HMPA) to accelerate nucleophilic attack.

  • Nucleophile: Ensure high concentration of a strong nucleophile.

  • Avoid: Lewis acids (Ag salts) or protic solvents that stabilize carbocations.

Scenario C: Radical-Induced Opening

The Issue: Using NaH/DMF or radical initiators leads to ring opening. Root Cause: Single Electron Transfer (SET). Some alkylations proceed via radical intermediates. The cyclopropylcarbinyl radical opens at a rate of


 at 25°C (The "Radical Clock").

Corrective Action:

  • Add a Radical Scavenger (e.g., Galvinoxyl or TEMPO) to test if the reaction is radical-mediated.

  • If radical, switch to ionic conditions (e.g., use a counter-cation like

    
     that coordinates tightly to the enolate, suppressing SET).
    

Standard Operating Procedures (SOPs)

Protocol 1: Kinetic Alkylation of Cyclopropyl Methyl Ketone

Preserves the ring by preventing thermodynamic equilibration.

Reagents:

  • Cyclopropyl methyl ketone (1.0 equiv)

  • LiHMDS (1.1 equiv, 1.0 M in THF)

  • Alkyl Halide (1.2 equiv)

  • THF (anhydrous)[2]

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF.

  • Cooling: Cool THF to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LiHMDS dropwise. Stir for 15 mins.

  • Substrate Addition: Add cyclopropyl methyl ketone dropwise over 10 mins.

    • Critical Step: Stir for 45 mins at -78°C to ensure complete deprotonation.

  • Self-Validation (Optional): Remove a 50 µL aliquot and quench into

    
    . NMR should show >95% deuterium incorporation at the 
    
    
    
    -position with NO ring opening.
  • Alkylation: Add the Alkyl Halide (dissolved in minimal THF) dropwise.

  • Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to 0°C only if TLC shows incomplete conversion.

  • Quench: Quench with saturated

    
     solution while still cold.
    
Protocol 2: Alkylation with (Bromomethyl)cyclopropane

Prevents cationic rearrangement.

Reagents:

  • Nucleophile (e.g., Phenol, Amine, Enolate)

  • (Bromomethyl)cyclopropane

  • Solvent: DMF or DMSO (Dry)

  • Base:

    
     or Cs_2CO_3$
    

Workflow:

  • Activation: Dissolve nucleophile and base in DMF. Stir for 30 mins at RT to generate the anion.

  • Addition: Add (bromomethyl)cyclopropane (1.1 equiv) in one portion.

  • Temperature: Maintain 0°C to Room Temperature .

    • Warning: Do NOT heat above 60°C. Thermal energy increases the likelihood of homolytic cleavage (radical formation).

  • Monitoring: Monitor by TLC. If reaction is sluggish, add NaI (10 mol%) (Finkelstein condition) to convert the bromide to the more reactive iodide in situ, accelerating the

    
     rate without promoting 
    
    
    
    .

Frequently Asked Questions (FAQ)

Q: Can I use NaH for alkylating cyclopropyl ketones? A: Proceed with caution. NaH is a heterogeneous base. Localized "hot spots" on the hydride surface can cause SET (radical) processes or over-deprotonation. LiHMDS is homogenous and safer for strained rings.

Q: I see a "homoallyl" byproduct. What happened? A: This is the signature of a radical or cationic rearrangement.

  • If your reaction was acidic/neutral: You formed a cation (Check Protocol 2).

  • If your reaction was basic: You likely generated a radical via SET (Check Scenario C).

Q: Can I use Lewis Acids (e.g.,


) to catalyze the alkylation? 
A:  Generally, No . Strong Lewis acids coordinate to the cyclopropane "banana bonds" and trigger ring opening (Friedel-Crafts homoallylation). If a Lewis acid is required, use a mild, bulky one like Titanium Isopropoxide (

) or Scandium Triflate (

) at low temperatures.

References

  • Mechanism of Cyclopropane Reactivity & Walsh Orbitals

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
    • Context: Explains the character and orbital overlap capability of cyclopropane rings.
  • The Cyclopropylcarbinyl Radical Clock

    • Source: Newcomb, M. (1993). "Competition Methods and Scales for Alkyl Radical Reaction Kinetics". Tetrahedron, 49(6), 1151-1176.
    • )
  • Kinetic vs.

    • Source: Evans, D. A. (2005). "Evans pKa Table and Enolate Chemistry Notes". Harvard University.
    • Context: Foundational data on using LiHMDS vs.
  • Lewis Acid Sensitivity of Donor-Acceptor Cyclopropanes

    • Source: Reissig, H. U., & Zimmer, R. (2003). "Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis". Chemical Reviews, 103(4), 1151-1196.
    • Context: Details how Lewis acids trigger the ring opening of activ

Sources

Technical Support Center: Purification of Oily Cyclopropyl Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of oily cyclopropyl alkyl bromides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The inherent strain of the cyclopropyl ring and the reactivity of the alkyl bromide moiety present unique challenges, including product instability and the presence of structurally similar impurities. This resource provides field-proven insights and protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: My cyclopropyl alkyl bromide appears to be decomposing or rearranging during distillation. What is causing this and how can it be prevented?

A1: This is a common and critical issue. The primary cause is often acid-catalyzed decomposition and/or isomerization of the product.[1][2] The high temperatures required for distillation can accelerate these processes, especially if trace amounts of acid are present. The cyclopropylmethyl system is particularly susceptible to rearrangement to cyclobutyl and homoallyl (e.g., 4-bromo-1-butene) species.[1][3]

Root Cause Analysis:

  • Acid Contamination: Trace amounts of hydrogen bromide (HBr) from the synthesis or generated by contact with the distillation apparatus can act as a catalyst for decomposition.[1]

  • Thermal Stress: Prolonged heating can promote elimination and rearrangement reactions.

Solution: Use of Acid Scavengers The most effective solution is to perform the distillation in the presence of an acid scavenger or acceptor.[1][2] These agents neutralize any acid present, preventing it from catalyzing degradation pathways.

Recommended Acid Scavengers:

  • Organic Amines: High-boiling trialkylamines are effective.[2]

  • Amides: N-methylpyrrolidone (NMP) or N-cyclohexylpyrrolidone can be used.[2][3]

  • Inorganic Bases: While less common for this specific application, weak inorganic bases like sodium bicarbonate could be considered, though their insolubility in the organic phase may limit effectiveness.[2]

Experimental Protocol: Distillation with an Acid Scavenger

  • Apparatus Setup: Assemble a fractional distillation apparatus. For closely boiling impurities, a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended.[1]

  • Charge the Flask: Add the crude oily cyclopropyl alkyl bromide to the distillation flask.

  • Add Scavenger: Add a small amount (e.g., 1% by weight of the crude product) of an appropriate acid scavenger, such as N-methylpyrrolidone, to the distillation flask.[3]

  • Perform Distillation: Conduct the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.[4] Collect fractions and analyze them (e.g., by GC or NMR) to identify the pure product.

Q2: After purification by column chromatography, my NMR spectrum shows a new olefinic impurity. What is it and how did it form?

A2: The appearance of an olefinic impurity strongly suggests that a dehydrohalogenation reaction has occurred.[5] This is a classic elimination reaction (E1 or E2) where a hydrogen atom and the bromine atom are removed from adjacent carbons to form a double bond.[5]

Causality:

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can promote elimination reactions, especially if the compound is sensitive or if it remains on the column for an extended period.[6]

  • Basic Impurities: If your crude product contains basic impurities, these can also induce elimination.

  • Heat: While less common in flash chromatography, excessive heat from the exotherm of adsorbing a highly concentrated, polar sample onto the silica can contribute.[7]

Troubleshooting & Prevention:

  • Neutralize the Stationary Phase: If your compound is acid-sensitive, you can neutralize the silica gel. This is typically done by including a small amount of a tertiary amine, like triethylamine (Et3N), in the eluent (e.g., 1-3%).[6] Be sure to re-evaluate your TLC with the new solvent system, as Rƒ values may change.

  • Minimize Residence Time: Do not let the column run dry or stop for extended periods, as diffusion can lead to broader bands and increased contact time with the silica, resulting in poorer separation and potential decomposition.[8]

  • Use Alumina: For very acid-sensitive compounds, consider using neutral or basic alumina as the stationary phase instead of silica gel.

Q3: What is the most reliable method for purifying a small-scale (< 5 g) sample of an oily cyclopropyl alkyl bromide from non-polar impurities?

A3: For small-scale laboratory preparations, flash column chromatography is the method of choice.[8] It is a rapid and effective technique for separating compounds based on polarity. Since cyclopropyl alkyl bromides are generally non-polar, this method is well-suited for their purification.[6]

Key Principles for Success:

  • Stationary Phase: Use silica gel with a particle size of 40-63 μm (230-400 mesh) for optimal resolution.[7]

  • Solvent System Selection: The goal is to find a solvent system where the desired compound has an Rƒ value of approximately 0.3 on a TLC plate.[8] This provides a good balance for effective separation.

  • Sample Loading: For oily products, liquid loading is common, but if the compound is not very soluble in the initial eluent, dry loading (pre-adsorbing the compound onto a small amount of silica gel) can significantly improve resolution and yield.[9][10]

Workflow for Method Development:

TLC 1. Run TLC in various non-polar solvent systems Rf_check 2. Check Rf of product. Is it ~0.3? TLC->Rf_check Adjust_polarity 3. Adjust Solvent Polarity Rf_check->Adjust_polarity No   Run_column 4. Prepare and Run Flash Column Rf_check->Run_column  Yes Adjust_polarity->TLC Re-run TLC Analyze 5. Analyze Fractions (TLC, GC) Run_column->Analyze Combine 6. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Workflow for Flash Chromatography Method Development.

Troubleshooting Guide: Purification Methods

This section addresses specific problems you might encounter during the two primary purification techniques for oily cyclopropyl alkyl bromides: flash column chromatography and distillation.

Flash Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation between the product and a similarly non-polar impurity (e.g., starting material, cyclobutyl bromide). 1. Inappropriate Solvent System: The eluent polarity is too high, causing all compounds to move too quickly (high Rƒ).2. Column Overloading: Too much sample has been loaded for the amount of silica gel used.1. Decrease Eluent Polarity: Use a less polar solvent system (e.g., move from 10% EtOAc/Hexane to 2-5% EtOAc/Hexane or even 100% Hexane).[6] The goal is to increase the difference in Rƒ values (ΔRƒ) between your product and the impurity.[10]2. Increase Column Size: A general rule is to use a sample-to-silica ratio of 1:40 for dry loading or 1:20 for wet loading.[10] Increase the amount of silica gel for difficult separations.
The product streaks or "tails" on the TLC plate and/or during column elution. 1. Compound is Acid-Sensitive: The acidic nature of the silica gel is causing decomposition or strong interaction.2. Sample is too Concentrated: The loading solution is too concentrated, leading to a broad initial band.3. Insolubility: The compound may be poorly soluble in the chosen eluent.1. Add a Neutralizing Agent: Add 1-3% triethylamine to your eluent to neutralize the silica.[6]2. Dilute the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) for loading.[8]3. Change Solvent System: Find an eluent in which your compound is more soluble. If insolubility is a major issue, dry loading is highly recommended.[8][9]
Low recovery of the product after the column. 1. Irreversible Adsorption: The compound is sticking irreversibly to the silica gel, possibly due to decomposition.2. Co-elution: The product may have co-eluted with another impurity, and only the purest fractions were combined.3. Volatility: The product may be volatile and lost during solvent evaporation.1. Deactivate the Silica: Use a less active stationary phase (neutral alumina) or add triethylamine to the eluent.[6]2. Careful Fraction Analysis: Analyze all fractions carefully by TLC or GC before combining them.3. Careful Evaporation: Use a rotary evaporator at a moderate temperature and vacuum. Avoid leaving the product under high vacuum for extended periods.
Solvent System (v/v)PolarityComments
100% Hexanes or PentaneVery LowExcellent for separating very non-polar hydrocarbons and halides.[6]
1-5% Diethyl Ether / HexanesLowA good starting point for slightly more functionalized non-polar compounds.[6]
2-10% Ethyl Acetate / HexanesLow-MediumThe standard system for many organic compounds; offers good resolution.[6][9]
1-5% Dichloromethane / HexanesLowDichloromethane can improve solubility for some compounds.[6]
Distillation
ProblemProbable Cause(s)Recommended Solution(s)
The distillation pot turns dark, and the yield of the distilled product is very low. 1. Thermal Decomposition: The compound is not stable at its atmospheric boiling point.2. Acid-Catalyzed Decomposition: Trace acid is causing polymerization or rearrangement at high temperatures.[1][2]1. Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing thermal stress.[4]2. Add an Acid Scavenger: Add ~1% (w/w) of N-methylpyrrolidone or a high-boiling trialkylamine to the distillation pot before heating.[2][3]
The distillate is still impure, containing a byproduct with a very similar boiling point. 1. Inefficient Distillation Column: The column does not have enough theoretical plates to separate the components.2. Azeotrope Formation: The product and impurity may form an azeotrope that cannot be separated by simple distillation.1. Use a More Efficient Column: Switch to a longer Vigreux column, or a packed column (e.g., with Raschig rings or metal sponge) for higher efficiency.[1]2. Adjust Reflux Ratio: For fractional distillation, increase the reflux ratio to improve separation.[1]3. Alternative Purification: If distillation fails, flash column chromatography may be necessary to resolve the impurities.

Process Visualization: Purification Method Selection

Choosing the correct purification strategy depends on the scale of your reaction and the nature of the impurities. This decision tree outlines a logical approach.

G start Crude Oily Product scale_check What is the scale of the reaction? start->scale_check small_scale < 5-10 g scale_check->small_scale Small large_scale > 10 g (Industrial) scale_check->large_scale Large chromatography Use Flash Column Chromatography small_scale->chromatography stability_check Is the compound thermally stable? (Check for decomposition/isomerization) large_scale->stability_check distillation Consider Fractional Distillation distill_direct Proceed with Fractional Distillation (Vacuum recommended) stability_check->distill_direct Yes distill_scavenger MUST use Vacuum Distillation with an Acid Scavenger stability_check->distill_scavenger No stable Yes unstable No / Acid-Sensitive

Caption: Decision tree for selecting a purification method.

References

  • Zhu, J. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved February 20, 2026, from [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • University of Rochester, Department of Chemistry. How To: Run a Flash Column. Retrieved February 20, 2026, from [Link]

  • Stengel, B. (2009). General methods for flash chromatography using disposable columns.
  • Gleason, J. L., & El-Kattan, Y. (2001). Process for the production of cyclopropylmethyl halides.
  • Gleason, J. L., & El-Kattan, Y. (1999, August 24). PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES.
  • PHARMD GURU. Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved February 20, 2026, from [Link]

  • University of Calgary, Department of Chemistry. Ch 5: Dehydrohalogenation. Retrieved February 20, 2026, from [Link]

  • Gleason, J. L., & El-Kattan, Y. (2000). Process for the production of cyclopropylmethyl halides. U.S.
  • Gleason, J. L., & El-Kattan, Y. (2000). Process for the production of cyclopropylmethyl halides. U.S.
  • Wang, J. et al. (2017). A kind of method of new synthesis Cyclopropyl Bromide.

Sources

Removing unreacted dibromoheptane from cyclopropyl bromide mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Dibromoheptane from Cyclopropyl Bromide Mixtures

Audience: Synthetic Chemists, Process Development Scientists Status: Active | Updated: February 21, 2026

Diagnostic Hub: Identify Your Separation Challenge

Before proceeding, identify the specific nature of your contamination issue. The physical properties of your components dictate the strategy.

PropertyCyclopropyl Bromide (Target) 1,7-Dibromoheptane (Impurity) Implication
Boiling Point 69°C (Atmospheric)~263°C (Atmospheric)Massive

T:
Distillation is the primary separation vector.
Density 1.51 g/mL1.51 g/mLIdentical: Gravity separation (extraction layers) will be indistinguishable.
Reactivity (Sn2) Inert (Due to ring strain/I-strain)High (Primary alkyl halide)Chemical Opportunity: Impurity can be selectively derivatized.
Thermal Stability Sensitive (Ring opens >100°C)StableConstraint: Avoid prolonged high-heat exposure.
Decision Matrix: Select Your Protocol

PurificationLogic Start Start: Mixture Analysis ScaleCheck What is your reaction scale? Start->ScaleCheck LargeScale > 10 grams ScaleCheck->LargeScale SmallScale < 10 grams ScaleCheck->SmallScale Distillation Protocol A: Vacuum Distillation LargeScale->Distillation Primary Method ChemWash Protocol B: Chemical Scavenging (Sn2) SmallScale->ChemWash Avoid Hold-up Loss Flash Protocol C: Flash Chromatography SmallScale->Flash Final Polish Distillation->ChemWash If Trace Remains

Figure 1: Decision tree for selecting the optimal purification method based on scale and purity requirements.

Technical Protocols

Protocol A: Vacuum Distillation (The Gold Standard)

Best For: Scales >10g where recovery yield is critical. Mechanism: Exploits the ~190°C boiling point difference.

The Trap: While the BP difference is large, cyclopropyl bromide is thermally sensitive . Heating the pot to 260°C to remove the impurity will cause the cyclopropyl ring to open and rearrange into allyl bromide derivatives. You must distill the product away from the impurity at reduced pressure.

Step-by-Step Guide:

  • Setup: Use a short-path distillation head or a Vigreux column (if high purity is needed).

  • Stabilization: Add 0.5% w/w Potassium Carbonate (

    
    )  to the distillation pot.
    
    • Why? Trace acid (HBr) catalyzes the ring-opening of cyclopropyl bromide. The base neutralizes any acid formed in situ.

  • Vacuum Application: Apply a vacuum of 100–150 mmHg .

    • Target: Lower the BP of cyclopropyl bromide to ~25–30°C.

    • Caution: Do not go too low (e.g., <10 mmHg) or the product will be too volatile to trap effectively.

  • Collection:

    • Cool the receiving flask to 0°C (Ice bath).

    • Gently heat the bath. The cyclopropyl bromide will distill over rapidly.

    • Stop when the head temperature rises or the distillation rate slows. The high-boiling dibromoheptane will remain in the pot.

Critical Warning: Do not attempt to distill the dibromoheptane over. Leave it as the pot residue.

Protocol B: Chemical Scavenging (The "Sn2 Trick")

Best For: Small scales (<5g) or removing trace (0.1–5%) dibromoheptane after distillation. Mechanism: Kinetic Resolution.

  • 1,7-Dibromoheptane is a primary alkyl halide

    
    Fast Sn2 reaction .
    
  • Cyclopropyl bromide has significant I-strain and orbital misalignment

    
    Inert to Sn2 conditions .
    

Reagent: Morpholine or Diethylamine.

Step-by-Step Guide:

  • Dilution: Dissolve the mixture in a non-polar solvent (Hexane or Pentane).

  • Scavenging: Add 1.5 equivalents (relative to the estimated dibromoheptane impurity) of Morpholine .

  • Incubation: Stir at room temperature for 2–4 hours.

    • Chemistry: The dibromoheptane reacts to form a quaternary ammonium salt (precipitate) or a polar amine adduct. The cyclopropyl bromide remains untouched.

  • Workup:

    • Wash the organic layer with 1M HCl (removes excess morpholine and the new amine-heptane adduct).

    • Wash with water and brine.

    • Dry over

      
       and concentrate.
      

Troubleshooting & FAQs

Q1: I distilled the product, but NMR still shows a "grease" peak in the aliphatic region. Is it dibromoheptane?

Diagnostic: Check the integration.

  • Dibromoheptane: Look for a triplet at

    
     ppm (
    
    
    
    -Br) and a multiplet at
    
    
    ppm.
  • Grease: Usually a singlet at

    
     (silicone) or multiplet at 
    
    
    
    (hydrocarbon grease).
  • Solution: If it is dibromoheptane, it likely carried over due to "bumping" or aerosol formation during a fast rotovap step. Re-distill using a Claisen adapter with a packed wool plug to prevent aerosol carryover.

Q2: Why is my cyclopropyl bromide turning yellow/brown?

Cause: Decomposition releasing elemental bromine (


) and HBr.
Fix: 
  • Immediate: Wash with cold 5% Sodium Thiosulfate (

    
    ) solution to quench the bromine.
    
  • Storage: Store over activated 4Å Molecular Sieves and a trace of Silver Wool or Copper turnings to scavenge free halides. Keep at 4°C in the dark.

Q3: Can I use Silica Gel Chromatography?

Answer: Yes, but it is inefficient. Both compounds are relatively non-polar alkyl halides. They will co-elute in 100% Hexanes.

  • Modification: You must use Protocol B (Chemical Scavenging) before the column. Convert the dibromoheptane to the amine-adduct. The amine-adduct will stick to the baseline (Rf = 0) in 100% Hexanes, while pure cyclopropyl bromide (Rf ~ 0.8) elutes immediately.

References

  • ChemicalBook. (2026).[1] Cyclopropyl bromide Properties, Boiling Point, and Synthesis. Retrieved from

  • Sigma-Aldrich. (2026). 1,7-Dibromoheptane Product Specification and Physical Data. Retrieved from

  • Roberts, J. D., & Mazur, R. H. (1951).[2] Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[2] (Foundational text on cyclopropyl stability/rearrangement).

  • LookChem. (2026). Safety and Handling of Alkyl Bromides. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Cyclopropyl Protons in 7-Bromoheptylcyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The cyclopropyl moiety, a three-membered ring, is a prevalent structural motif in numerous biologically active compounds and functional materials. Its unique electronic and conformational properties impart significant effects on molecular function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the unambiguous structural elucidation of cyclopropyl-containing molecules. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of the cyclopropyl protons in 7-bromoheptylcyclopropane, offering a comparative perspective with related structures and the underlying principles governing these spectral features.

The Unique Spectroscopic Signature of the Cyclopropyl Ring

The cyclopropane ring is characterized by its high degree of ring strain, which leads to C-C bonds with significant p-character. This feature results in a unique magnetic environment within and around the ring. Consequently, the protons attached to a cyclopropane ring are typically highly shielded and resonate at unusually high field (low ppm values) in the ¹H NMR spectrum, often in the range of 0.2 to 1.0 ppm.[1][2] The parent cyclopropane molecule, for instance, exhibits a single peak for its six equivalent protons at approximately 0.22 ppm.[1][2]

Predicting the ¹H NMR Spectrum of 7-Bromoheptylcyclopropane: A Comparative Analysis

Table 1: Predicted vs. Comparative ¹H NMR Chemical Shifts for Cyclopropyl Protons
CompoundCyclopropyl Proton TypeTypical Chemical Shift (ppm)Influencing Factors
CyclopropaneCH₂~0.22Unsubstituted, high ring current shielding
AlkylcyclopropanesCH (methine), CH₂ (methylene)0.0 - 0.8Alkyl substitution causes slight downfield shifts
BromocyclopropaneCH (methine)~2.8Direct deshielding by the electronegative bromine atom
(Bromomethyl)cyclopropaneCH (methine), CH₂ (methylene)0.2 - 1.2 (ring protons)Inductive effect of the bromine is attenuated by the methylene spacer
7-Bromoheptylcyclopropane (Predicted) CH (methine), CH₂ (methylene) ~0.1 - 0.8 The long alkyl chain provides a chemical environment similar to an unsubstituted alkylcyclopropane. The distant bromine atom has a negligible effect on the cyclopropyl protons.

As illustrated in Table 1, the primary factor influencing the chemical shift of cyclopropyl protons is the nature of the directly attached substituent. In 7-bromoheptylcyclopropane, the bromine atom is separated from the cyclopropyl ring by a seven-carbon chain. The inductive and anisotropic effects of the bromine atom diminish rapidly with distance and are therefore expected to have a minimal impact on the chemical shifts of the cyclopropyl protons.[3][4] Consequently, the ¹H NMR spectrum of 7-bromoheptylcyclopropane in the cyclopropyl region should closely resemble that of a simple alkylcyclopropane, such as heptylcyclopropane.[5]

The cyclopropyl protons of 7-bromoheptylcyclopropane will present as a complex multiplet system in the upfield region of the spectrum, approximately between 0.1 and 0.8 ppm. This complexity arises from the diastereotopicity of the methylene protons on the ring and their intricate spin-spin coupling with the methine proton and each other.

Experimental Protocol for the Synthesis and NMR Analysis of 7-Bromoheptylcyclopropane

To empirically validate the predicted chemical shifts, the following experimental workflow can be employed. This protocol is based on established synthetic methodologies for related compounds.

Workflow for Synthesis and Analysis

Caption: Synthetic and analytical workflow for 7-bromoheptylcyclopropane.

Step-by-Step Synthesis (Illustrative)

A plausible synthetic route involves the coupling of a cyclopropyl unit with a seven-carbon chain. While several methods exist, a Williamson ether synthesis followed by ether cleavage offers a reliable approach.

  • Tosylation of Cyclopropylmethanol: React cyclopropylmethanol with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form cyclopropylmethyl tosylate.

  • Synthesis of 7-(Cyclopropylmethoxy)heptan-1-ol: React cyclopropylmethyl tosylate with the sodium salt of heptane-1,7-diol.

  • Bromination: Convert the terminal alcohol of 7-(cyclopropylmethoxy)heptan-1-ol to a bromide using a standard brominating agent like PBr₃ or CBr₄/PPh₃.

  • Ether Cleavage: Cleave the ether linkage using a reagent such as BBr₃ to yield the final product, 7-bromoheptylcyclopropane.

Note: This is a generalized synthetic scheme. Optimization of reaction conditions and purification steps would be necessary.

¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 7-bromoheptylcyclopropane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Comparative Analysis with Alternative Structures

To further contextualize the ¹H NMR spectrum of 7-bromoheptylcyclopropane, it is instructive to compare it with isomers and related compounds.

Table 2: Comparison of ¹H NMR Features with Related Bromo-Alkyl Cyclopropanes
CompoundKey ¹H NMR FeaturesRationale
1-Bromo-1-heptylcyclopropane The methine proton on the cyclopropane ring bearing the bromine would be significantly downfield (deshielded), likely in the 2.5-3.0 ppm range.Direct attachment of the electronegative bromine atom to the cyclopropane ring.
(Bromomethyl)cyclopropane The methylene protons adjacent to the bromine are downfield (~3.3 ppm), while the cyclopropyl protons remain upfield (0.2-1.2 ppm).[6]The insulating effect of the methylene group partially shields the cyclopropyl protons from the bromine's influence.
7-Bromohept-1-ene Olefinic protons would be present in the 4.9-5.8 ppm region, clearly distinguishing it from a saturated cyclopropane structure.The presence of a double bond introduces characteristic chemical shifts.

Conclusion

The ¹H NMR spectrum of 7-bromoheptylcyclopropane is predicted to exhibit a characteristic upfield multiplet for the cyclopropyl protons, in a region largely unperturbed by the distant bromine substituent. This guide provides a framework for understanding and predicting these chemical shifts through a comparative analysis with model compounds. The outlined experimental protocols offer a practical approach for the synthesis and definitive spectroscopic characterization of this and related molecules, underscoring the power of ¹H NMR in the structural elucidation of complex organic compounds.

References

  • PubChem. Bromocyclopropane | C3H5Br | CID 78037. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Pharmapproach. Factors Affecting Chemical Shift in Proton NMR Spectroscopy. [Link]

  • ResearchGate. 'H chemical shifts for cyclopropyl protons (in | Download Table. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • YouTube. Factors Affecting Chemical Shift. [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF. [Link]

  • Scribd. Factor Affecting Proton NMR | PDF | Proton Nuclear Magnetic Resonance. [Link]

  • Slideshare. Factors affecting chemical shift | PDF. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

Sources

Structural Validation of 1-bromo-7-cyclopropylheptane: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the 13C NMR spectral validation strategies for 1-bromo-7-cyclopropylheptane. It is designed for analytical chemists and drug discovery researchers requiring rigorous structural confirmation of cyclopropyl-capped alkyl linkers.

Executive Summary

1-bromo-7-cyclopropylheptane represents a unique analytical challenge due to its hybrid structure: a lipophilic heptyl chain prone to signal overlap and a strained cyclopropyl terminus possessing distinct magnetic anisotropy.

This guide compares the spectral resolution performance of three NMR acquisition strategies:

  • Standard Broadband Decoupled 13C (1D)

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • Multiplicity-Edited HSQC (2D)

Verdict: While standard 13C provides a baseline, DEPT-135 is the superior high-throughput method for this specific compound. It unambiguously resolves the critical cyclopropyl methine (CH) from the methylene (CH2) background without the time cost of 2D HSQC.

Structural Logic & Predicted Chemical Shifts

To validate the product, one must distinguish it from likely impurities (e.g., linear 1-bromoheptane or alkene isomers). The cyclopropyl group acts as a high-field "reporter" moiety.

Table 1: Predicted Chemical Shift Comparison

Solvent: CDCl3 | Ref: TMS (0.0 ppm)

Carbon PositionAssignmentPredicted Shift (δ ppm)Signal Type (DEPT-135)Structural Note
C1 Br-CH2-34.0 Negative (↓)Deshielded by Bromine (Electronegative).
C2 -CH2-32.8 Negative (↓)

-effect from Bromine.
C3 - C5 -(CH2)3-28.0 - 30.0 Negative (↓)Overlap Zone: Difficult to resolve in 1D.
C6 -CH2-34.5 Negative (↓)

-effect from Cyclopropyl ring.
C7 -CH2-CH-37.0 Negative (↓)

-effect; attached to Cyclopropyl.
C8 Ring CH 11.2 Positive (↑) CRITICAL DIAGNOSTIC PEAK.
C9, C10 Ring CH2 4.5 Negative (↓)Highly shielded (Cyclopropyl anisotropy).

Analyst Note: The separation between the Ring CH2 (4.5 ppm) and Ring CH (11.2 ppm) is the primary purity indicator. The absence of peaks in the 115-140 ppm range confirms the absence of alkene elimination byproducts.

Comparative Analysis of Acquisition Methods

This section evaluates the "performance" of different pulse sequences in solving the structure of 1-bromo-7-cyclopropylheptane.

Method A: Standard Proton-Decoupled 13C (The Baseline)
  • Mechanism: Irradiates all carbons while decoupling protons to remove splitting.

  • Performance:

    • Pros: Detects quaternary carbons (none in this molecule) and provides rough relative intensities (if D1 is long).

    • Cons:High Ambiguity. The C1 (Br-CH2) and C7 (Ring-CH2) signals often appear dangerously close (~34-37 ppm). Without multiplicity editing, assigning the C8 methine (11.2 ppm) vs. a terminal methyl impurity (14.0 ppm) is risky.

  • Suitability: Low. Insufficient for rigorous QC of this specific scaffold.

Method B: DEPT-135 (The Recommended Standard)
  • Mechanism: Uses polarization transfer to edit phases based on proton attachment (CH/CH3 = Up, CH2 = Down).

  • Performance:

    • Pros:Perfect Phase Contrast.

      • The C8 Cyclopropyl Methine appears POSITIVE (Up) .

      • All other carbons (C1-C7, C9-C10) are CH2s and appear NEGATIVE (Down) .

    • Result: This instantly validates the integrity of the cyclopropyl ring attachment. If C8 were a terminal methyl (from an open-chain impurity), it would also be positive, but the chemical shift difference (11 ppm vs 14 ppm) combined with the negative C9/C10 signals (4.5 ppm) makes the fingerprint unique.

  • Suitability: High. The most efficient protocol for batch release testing.

Method C: Multiplicity-Edited HSQC (The "Gold Standard")
  • Mechanism: 2D correlation of Proton (F2) to Carbon (F1).[1]

  • Performance:

    • Pros: Resolves the "Overlap Zone" (C3-C5). By correlating these carbons to their specific protons, you can distinguish the exact chain length.

    • Cons:Time Intensive. Requires 20-60 minutes vs. 5-10 minutes for DEPT.

  • Suitability: Medium. Use only during initial characterization or if identifying unknown impurities.

Experimental Protocols

Protocol 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred. DMSO-
    
    
    
    may obscure the high-field cyclopropyl region due to solvent viscosity broadening.
  • Concentration: 30–50 mg of 1-bromo-7-cyclopropylheptane in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A recommended to reduce shimming artifacts in the high-field region).

Protocol 2: DEPT-135 Acquisition (Bruker/Varian Standard)
  • Lock & Shim: rigorous shimming is required; poor shimming will broaden the C9/C10 signals at 4.5 ppm.

  • Pulse Sequence: dept135 (Bruker) or equivalent.

  • Parameters:

    • D1 (Relaxation Delay): 2.0 seconds (Cyclopropyl protons relax slower than alkyl chains; insufficient D1 reduces the critical C8/C9 signals).

    • CNST2 (Coupling Constant): Set to 145 Hz (Standard

      
      ). Note: Cyclopropyl 
      
      
      
      can be higher (~160 Hz), but 145 Hz provides a sufficient average for both chain and ring.
    • Scans (NS): 256–512 scans (Signal-to-noise ratio > 50:1 is needed for the split-phase editing to be clean).

Visualization of Analytical Logic

Diagram 1: Structural Assignment Workflow

This flowchart illustrates the decision logic for validating the compound using the recommended DEPT-135 pathway.

AssignmentWorkflow Sample Sample: 1-bromo-7-cyclopropylheptane H1_NMR Step 1: 1H NMR (Quick Screen) Check for multiplets at 0.0-0.5 ppm Sample->H1_NMR C13_DEPT Step 2: 13C DEPT-135 (The Discriminator) H1_NMR->C13_DEPT If clean Check_HighField Region 0-15 ppm (Cyclopropyl Zone) C13_DEPT->Check_HighField Check_LowField Region 25-40 ppm (Alkyl/Halide Zone) C13_DEPT->Check_LowField Signal_Pos Signal at ~11 ppm PHASE: POSITIVE (+) Check_HighField->Signal_Pos Confirm CH (Methine) Signal_Neg Signals at ~4.5 ppm PHASE: NEGATIVE (-) Check_HighField->Signal_Neg Confirm CH2 (Ring) Signal_Br Signal at ~34 ppm PHASE: NEGATIVE (-) Check_LowField->Signal_Br Confirm CH2-Br Conclusion VALID STRUCTURE Confirmed Cyclopropyl-Alkyl Linkage Signal_Pos->Conclusion Signal_Neg->Conclusion Signal_Br->Conclusion

Caption: Logical workflow for confirming the cyclopropyl moiety using phase-sensitive DEPT-135.

Diagram 2: Pulse Sequence Performance Comparison

A visual comparison of why DEPT-135 is the optimal choice over Standard 13C for this specific molecule.

MethodComparison Target Target Feature: Cyclopropyl Ring (CH vs CH2) Std_13C Standard 13C (Broadband Decoupled) Target->Std_13C DEPT DEPT-135 (Phase Edited) Target->DEPT Result_Std Ambiguous: All peaks positive. Hard to distinguish C8 from C7. Std_13C->Result_Std Low Specificity Result_DEPT Clear Resolution: C8 (CH) = UP C9/C10 (CH2) = DOWN DEPT->Result_DEPT High Specificity

Caption: Comparison of spectral output showing the phase-editing advantage of DEPT-135.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for alkyl halide shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for cyclopropyl substituent effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison.

Sources

Technical Guide: Distinguishing 7-Bromoheptylcyclopropane from Linear Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclopropyl moiety is a privileged bioisostere for isopropyl or gem-dimethyl groups, offering improved metabolic stability by blocking cytochrome P450 oxidation sites. However, the synthesis of 7-bromoheptylcyclopropane (a critical linker for PROTACs and lipid-drug conjugates) often yields impurities indistinguishable by low-resolution methods.

The primary challenge is differentiating the target cyclopropyl-alkane from its linear analogs (e.g., 1-bromodecane or ring-opened alkene byproducts). This guide establishes a multi-modal analytical framework to definitively validate the cyclopropyl structure, utilizing NMR shielding anisotropy and specific IR vibrational modes as the "fingerprint" determinants.

Structural & Physical Basis of Differentiation

The core distinction lies in the electronic environment of the terminal carbons. The cyclopropane ring possesses significant "double-bond character" (Walsh orbitals), creating a unique magnetic anisotropy that shields attached protons.

Feature7-BromoheptylcyclopropaneLinear Analog (1-Bromodecane)
Terminal Structure Strained 3-membered ring (

character)
Methyl group (

hybridized)
Electronic Effect High electron density, magnetic shieldingStandard inductive effect
Metabolic Fate Resistant to

-oxidation
Prone to rapid

-oxidation
Boiling Point Slightly higher (due to polarity/shape)Lower (standard homologous series)

Spectroscopic Characterization (The Core Protocols)

A. Nuclear Magnetic Resonance (NMR) – The "Gold Standard"

NMR provides the only self-validating quantification method. The diamagnetic anisotropy of the cyclopropane ring shifts its protons upfield, often below 0 ppm, a region completely silent in linear alkyl bromides.

1H NMR Diagnostic Signals (400 MHz, CDCl3)
  • The "Smoking Gun": Look for multiplets in the -0.2 to 0.6 ppm range.

  • The Linear Contaminant: Look for a triplet at 0.88 ppm .

Proton TypeChemical Shift (

)
MultiplicityIntegration Logic
Cyclopropyl

(cis/trans)
-0.1 – 0.1 ppm Multiplet2H (Target)
Cyclopropyl

(cis/trans)
0.3 – 0.5 ppm Multiplet2H (Target)
Cyclopropyl Methine (

)
0.6 – 0.7 ppm Multiplet1H (Target)
Terminal Methyl (

)
0.88 ppm Triplet3H (Impurity/Linear)

-Methylene (

-Br)
3.40 ppm Triplet2H (Reference Standard)

Validation Formula: To confirm purity, normalize the integral of the


-Br signal (3.4 ppm) to 2.0. The sum of integrals in the 0.0–0.7 ppm region must equal 5.0 . Any signal at 0.88 ppm indicates linear alkyl contamination.
B. Infrared Spectroscopy (IR) – The "Quick Check"

The high ring strain of cyclopropane increases the force constant of the C-H bonds attached to the ring, shifting their stretching frequency higher than standard alkanes, into the "alkene" region (>3000 cm⁻¹), but without the C=C stretching band.

  • Target Band: 3050 – 3100 cm⁻¹ (Cyclopropyl C-H stretch).

  • Absence Check: Ensure NO band exists at 1600 – 1680 cm⁻¹ (Alkenes).[1] If you see >3000 cm⁻¹ AND 1640 cm⁻¹, your ring has opened to an alkene.

Visualization: Analytical Decision Tree

The following diagram outlines the logical workflow for validating the compound.

AnalyticalWorkflow Start Crude Product (7-Bromoheptylcyclopropane) NMR 1H NMR Analysis (CDCl3) Start->NMR CheckUpfield Check Region -0.2 to 0.6 ppm NMR->CheckUpfield CycloConfirmed Multiplets Present (Cyclopropyl Ring Intact) CheckUpfield->CycloConfirmed Signals Detected LinearDetected Silent Region (No Ring) CheckUpfield->LinearDetected No Signals CheckMethyl Check Region 0.8 - 0.9 ppm CycloConfirmed->CheckMethyl Pure PASS: Pure Compound (Integrals Match) CheckMethyl->Pure No Triplet Mixed FAIL: Mixture (Contains Linear Alkyls) CheckMethyl->Mixed Triplet Present IR_Check IR Confirmation (Band @ 3080 cm-1?) Pure->IR_Check

Figure 1: Analytical Logic Flow for Structural Confirmation.

Experimental Protocols

Protocol A: High-Resolution NMR Purity Assay

Use this protocol to quantify the ratio of cyclopropyl product to linear impurities.

  • Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of CDCl3 (99.8% D) containing 0.05% v/v TMS.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 5 seconds (Critical: Cyclopropyl protons have long T1 relaxation times; short delays cause integration errors).

    • Scans: 16 minimum.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein) order 1.

  • Analysis:

    • Set the TMS peak to 0.00 ppm.[2]

    • Integrate the triplet at 3.40 ppm (

      
      -Br) and normalize to 2.00 .
      
    • Integrate the region -0.20 to 0.70 ppm .

    • Pass Criteria: Total integral = 4.8 – 5.2.

Protocol B: GC-MS Fragmentation Analysis

Use this to distinguish the target from isomeric alkenes.

  • Method:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Temp Program: 50°C (2 min)

      
       20°C/min 
      
      
      
      280°C.
  • Interpretation:

    • Linear Alkyl Bromides: Show a characteristic "picket fence" loss of 14 Da (

      
      ) units.
      
    • Cyclopropyl Derivatives: Look for the characteristic loss of 41 Da (allyl cation,

      
      ) or 28 Da  (
      
      
      
      ) if the ring fragments.
    • Molecular Ion: The isotopic pattern of Bromine (M+ and M+2 in 1:1 ratio) must be present.

Synthesis Insight: Origin of Impurities

Understanding why the linear impurity exists helps in purification.

  • Source: If synthesized via Simmons-Smith cyclopropanation of a terminal alkene, the impurity is the unreacted alkene or a linear alkyl bromide resulting from acid-catalyzed ring opening during workup.

  • Purification Tip: Cyclopropyl alkanes are slightly more polar than their linear counterparts due to the polarizability of the ring. Use Silver Nitrate (

    
    ) impregnated silica gel chromatography if separation is difficult; the silver coordinates to the "pseudo-pi" electrons of the cyclopropane ring, retarding its elution compared to saturated linear alkanes.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR shifts of cyclopropane vs methyl).
  • Baranac-Stojanović, M., & Stojanović, M. (2013).[3] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.[3] Link

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. The Chemistry of the Cyclopropyl Group, 1-4. (Definitive source on Cyclopropane IR bands).
  • Talele, T. T. (2016). The "cyclopropyl fragment" is a versatile player in drug design. Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

Sources

A Researcher's Guide to Thin-Layer Chromatography (TLC): Monitoring the Conversion of Alcohols to 7-bromoheptylcyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for TLC in Synthetic Monitoring

In organic synthesis, the ability to quickly and accurately monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and highly effective analytical technique for this purpose.[1][2] It allows a researcher to qualitatively assess the consumption of starting materials and the formation of products by separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4]

This guide provides a detailed comparison of the TLC retention factor (R_f) values for the target molecule, 7-bromoheptylcyclopropane, versus its polar precursors, 7-bromoheptan-1-ol and cyclopropylmethanol. Understanding the significant shift in polarity—and consequently, the R_f value—between the reactant alcohols and the final product is key to effectively using TLC to track the reaction's endpoint. We will explore the theoretical basis for this separation, provide a robust experimental protocol, and present the expected data for a clear comparison.

The Principle of Separation: Polarity is Paramount

The separation in this analysis relies on normal-phase chromatography. The stationary phase, a thin layer of silica gel (SiO₂) on a plate, is highly polar due to the presence of surface silanol (Si-OH) groups.[1][4] The mobile phase, or eluent, is a significantly less polar organic solvent or solvent mixture.

The core principle is as follows:

  • Polar Compounds: Molecules with polar functional groups, such as the hydroxyl (-OH) group in alcohols, can form strong hydrogen bonds with the polar silanol groups of the stationary phase.[5][6] This strong interaction impedes their movement up the plate, resulting in a short travel distance and a low R_f value.[1][7]

  • Nonpolar Compounds: Molecules that are less polar, like the target 7-bromoheptylcyclopropane, interact weakly with the stationary phase. They have a higher affinity for the less polar mobile phase and are carried further up the plate, resulting in a high R_f value.[1][8]

Molecular Structure and Expected Polarity:

  • Starting Material 1: 7-bromoheptan-1-ol: The terminal hydroxyl group is the dominant feature, making this molecule highly polar and capable of strong hydrogen bonding.

  • Starting Material 2: Cyclopropylmethanol: This molecule also possesses a primary hydroxyl group, rendering it highly polar.

  • Product: 7-bromoheptylcyclopropane: The conversion removes the highly polar hydroxyl groups. The resulting molecule, composed of a hydrocarbon chain, a cyclopropyl ring, and a bromo group, is substantially less polar. Alkyl halides are considered far less polar than alcohols in the context of adsorption chromatography.[1][4][9]

Therefore, a successful reaction will be clearly indicated on a TLC plate by the disappearance of the low-R_f spots corresponding to the starting alcohols and the appearance of a new spot at a significantly higher R_f value corresponding to the product.

Experimental Protocol: A Self-Validating TLC Workflow

This protocol is designed for direct, side-by-side comparison to ensure data integrity.

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254 plates

  • Samples: 7-bromoheptan-1-ol, cyclopropylmethanol, and the 7-bromoheptylcyclopropane product (or reaction mixture)

  • Spotting Solvent: Dichloromethane or Ethyl Acetate

  • Mobile Phase (Eluent): 20% Ethyl Acetate in Hexanes (v/v)

  • Apparatus: TLC developing chamber with lid, spotting capillaries, pencil, ruler, UV lamp (254 nm), forceps

  • Visualization Stain: Potassium permanganate (KMnO₄) stain (Prepared by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water)

Step-by-Step Methodology
  • Chamber Saturation: Pour the prepared mobile phase (20% Ethyl Acetate in Hexanes) into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and let it stand for 10-15 minutes to allow the atmosphere inside to become saturated with solvent vapors. This prevents uneven solvent evaporation from the plate, ensuring a uniform solvent front and reproducible R_f values.[2]

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer. Mark four evenly spaced tick marks on this line for sample application.

  • Sample Preparation & Spotting: Prepare dilute solutions (~1 mg/mL) of each starting material and the product/reaction mixture in the spotting solvent.

    • Using a capillary tube, apply a small spot of 7-bromoheptan-1-ol on the first mark.

    • Spot cyclopropylmethanol on the second mark.

    • Spot the 7-bromoheptylcyclopropane product or reaction mixture on the third mark.

    • On the fourth mark, create a "co-spot" by applying a spot of the reaction mixture, and then carefully applying spots of both starting materials directly on top of it. This helps to confirm the identity of spots in the reaction lane.

    • Keep the spots as small as possible (1-2 mm diameter) for better separation.[1]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the solvent.[1] Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[10]

  • Visualization:

    • UV Light: First, observe the dried plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the green fluorescent background of the plate.[3][11] Circle any visible spots with a pencil.

    • Chemical Staining: Next, using forceps, quickly dip the plate into the potassium permanganate stain solution. Remove the plate, wipe the excess stain from the back with a paper towel, and gently warm the plate with a heat gun. Oxidizable compounds, particularly the alcohols, will react to produce yellow-brown spots on a purple background.[12] The product may also visualize with this stain. Circle these spots as well.

Visual Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A 1. Prepare Mobile Phase & Saturate Chamber B 2. Prepare & Spot TLC Plate (Reactants, Product, Co-spot) A->B C 3. Place Plate in Chamber & Develop B->C D 4. Remove Plate & Mark Solvent Front C->D E 5. Visualize Spots (UV Light -> Chemical Stain) D->E F 6. Measure Distances & Calculate Rf Values E->F G 7. Compare Rf Values (Product vs. Reactants) F->G

Caption: A flowchart of the experimental workflow for comparative TLC analysis.

Data Analysis and Expected Results

The retention factor (R_f) is a quantitative measure of a compound's migration on the TLC plate. It is calculated as a ratio of the distances traveled.[13][14]

R_f = (Distance traveled by the compound from the origin) / (Distance traveled by the solvent front from the origin)

An R_f value is a constant for a given compound under specific conditions (stationary phase, mobile phase, temperature) and will always be less than 1.[10][15]

Expected R_f Values

The significant difference in polarity between the alcohol reactants and the bromo-cyclopropane product will manifest as a large difference in their respective R_f values.

CompoundStructureFunctionalityExpected PolarityExpected R_f Value (20% EtOAc/Hex)
7-bromoheptan-1-ol Br-(CH₂)₇-OHAlcohol, Alkyl HalideHighLow (approx. 0.1 - 0.25)
Cyclopropylmethanol c-C₃H₅-CH₂OHAlcoholHighLow (approx. 0.1 - 0.25)
7-bromoheptylcyclopropane c-C₃H₅-(CH₂)₇-BrAlkyl Halide, CyclopropaneLowHigh (approx. 0.7 - 0.9)

Interpretation:

  • The starting alcohols will remain near the baseline due to their strong affinity for the polar silica gel.

  • The much less polar product will travel significantly further up the plate, close to the solvent front.

  • In the lane containing the reaction mixture, the intensity of the starting material spots should decrease over time, while the intensity of the product spot should increase. A completed reaction will show the absence of starting material spots.

Expert Insights and Troubleshooting

  • Causality of Solvent Choice: A 20% ethyl acetate/hexanes mixture is chosen because pure hexane would be too nonpolar, likely leaving even the product on the baseline (R_f ≈ 0). Conversely, a highly polar solvent like pure ethyl acetate would move all compounds, including the polar starting materials, too far up the plate (R_f ≈ 1), resulting in poor separation.[10] The 20% mixture provides a balance, offering enough polarity to move the nonpolar product off the baseline while retaining the polar reactants.

  • If Spots Don't Separate Well: If the R_f values of the two starting alcohols are very similar, which is likely, this protocol is not designed to separate them from each other but to distinguish them clearly from the product.

  • If All Spots Are Too High (R_f > 0.9): The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., to 10%).

  • If All Spots Are Too Low (R_f < 0.1): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., to 30% or 40%).

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of 7-bromoheptylcyclopropane from its alcohol precursors. The fundamental chemical principle—the dramatic decrease in polarity upon converting a hydroxyl group to a less polar moiety—translates into a visually distinct and easily quantifiable change in R_f values. The disappearance of low-R_f spots and the emergence of a high-R_f product spot provide a clear and reliable indicator of reaction progress and completion. This guide provides the theoretical foundation and a validated experimental protocol for researchers to confidently apply this technique in their work.

References

  • TLC-Thin Layer Chromatography. (2024, February 24). OperaChem. [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison Chemistry Department. [Link]

  • TLC stains. University of Colorado Boulder Chemistry Department. [Link]

  • [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. (n.d.). PubMed. [Link]

  • TLC Solvent Selection for Separation. Scribd. [Link]

  • Visualization of alcohols in TLC? (2017, June 20). ResearchGate. [Link]

  • Cyclopropyl-Methanol Drug Information. PharmaCompass.com. [Link]

  • Intramolecular cyclopropylmethylation via non- classical carbenium ion. The Royal Society of Chemistry. [Link]

  • Unit 2.2 Thin Layer Chromatography. Annamalai University. [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. (2026, February 13). LCGC International. [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]

  • Chromatography and Rf Values (GCSE Chemistry). (2022, May 9). Study Mind. [Link]

  • 6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. [Link]

  • RF Value Explanation. (2022, August 2). BYJU'S. [Link]

  • Student Question : Why is the hydroxyl group considered polar and hydrophilic? QuickTakes. [Link]

  • The Chromatographic Result in TLC. Merck Millipore. [Link]

  • Intramolecular Interaction between the Hydroxyl Group and the Cyclopropane Ring. (2014, March 22). ResearchGate. [Link]

  • Thin Layer Chromatography. University of Toronto Scarborough. [Link]

  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019, August 15). PubMed. [Link]

  • Locating Agents & Rf Values (Cambridge (CIE) IGCSE Chemistry): Revision Note. (2025, June 5). Save My Exams. [Link]

  • Cationic Rearrangements of an endo-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. (2004, January 1). TÜBİTAK Academic Journals. [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity? (2017, August 23). Chemistry Stack Exchange. [Link]

  • Functional Groups, Molecular Polarity and Intermolecular Forces. (2020, October 1). YouTube. [Link]

  • 5. Thin Layer Chromatography. University of Illinois Chicago Chemistry Department. [Link]

Sources

Safety Operating Guide

Operational Guide: 7-Bromoheptylcyclopropane Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Classification: Halogenated Organic Waste (RCRA Characteristic / D-List potential). Primary Hazard: Alkylating agent (DNA damage potential), Flammable/Combustible liquid, Skin/Eye Irritant.[1] Disposal Method: High-Temperature Incineration (via EHS/Waste Management Vendor). Critical Prohibition: DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless unavoidable.[1] DO NOT dispose of down the drain.

Chemical Profile & Risk Assessment

As a Senior Application Scientist, it is crucial to understand why we handle this compound with specific protocols. 7-Bromoheptylcyclopropane is not just "waste"; it is a reactive intermediate.[1]

FeaturePropertyOperational Implication
Functional Group Primary Alkyl BromideAlkylating Agent: The C-Br bond is susceptible to nucleophilic attack. In biological systems, this can lead to DNA alkylation.[1] Treat as a potential mutagen.
Structural Motif Cyclopropane RingRing Strain (~27.5 kcal/mol): While kinetically stable, the ring adds significant energy density. Upon incineration, this releases high heat; however, in the lab, it is generally stable against spontaneous detonation unlike unfunctionalized cyclopropane gas.[1]
Physical State Liquid (High Boiling Point)Persistency: Unlike volatile solvents (e.g., DCM), this compound will not evaporate quickly.[1] Spills remain hazardous for long periods and require active cleanup.
Solubility LipophilicBioaccumulation: Highly soluble in fats/lipids; penetrates skin barriers easily. Double-gloving (Nitrile/Laminate) is mandatory.
Waste Segregation & Packaging Protocol

Effective disposal relies on strict segregation.[2] Mixing halogenated compounds with non-halogenated fuels increases disposal costs significantly and can damage standard incinerators due to acid gas generation (HBr/HCl).

Step-by-Step Disposal Workflow
  • Segregation (The Golden Rule):

    • Isolate 7-Bromoheptylcyclopropane into the Halogenated Waste stream.

    • Why? Halogenated waste requires scrubbers during incineration to capture acid gases.

  • Container Selection:

    • Preferred: Amber Glass (to prevent UV degradation) or High-Density Polyethylene (HDPE).

    • Avoid: Low-density plastics or metal cans prone to corrosion from potential hydrolysis products (HBr).

  • Labeling Compliance:

    • Label must explicitly state: "HALOGENATED ORGANIC WASTE."

    • List components: "7-Bromoheptylcyclopropane (>95%), Trace Solvents."[1]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Flammable.[1]

Visualizing the Waste Decision Logic

WasteSegregation Start Waste Generation: 7-Bromoheptylcyclopropane CheckMix Is it mixed with Aqueous phases? Start->CheckMix Aqueous Aqueous Halogenated Waste (pH Adjust required) CheckMix->Aqueous Yes (e.g., extractions) Organic Is it mixed with Non-Halogenated Solvents? CheckMix->Organic No (Pure or Organic Solvent) HaloStream HALOGENATED ORGANIC WASTE (High Temp Incineration) Aqueous->HaloStream After Separation Pure Pure/Stock Chemical Organic->Pure No (Stock bottle) Organic->HaloStream No (DCM/Chloroform mix) MixedStream Mixed Solvent Waste (Expensive/Avoid if possible) Organic->MixedStream Yes (>10% Acetone/MeOH) Pure->HaloStream

Figure 1: Decision matrix for segregating 7-Bromoheptylcyclopropane waste streams to ensure regulatory compliance and cost-efficiency.

Spill Management & Decontamination

In the event of a spill, the primary risk is inhalation of vapors and skin contact. The cyclopropane ring is stable enough that you do not need to fear immediate explosion, but the alkyl bromide moiety requires neutralization if the spill is significant.

Spill Response Protocol
PhaseActionMechanism/Reasoning
1. Containment Do NOT use paper towels. Use vermiculite, sand, or commercial "Solvent Absorbent" pads.[1]Paper towels increase surface area for evaporation, increasing inhalation risk.[1] Inert absorbents trap the liquid.
2. Collection Scoop absorbed material into a wide-mouth HDPE jar. Seal immediately.Prevents off-gassing.
3.[3] Decontamination Wash surface with a solution of 10% Sodium Thiosulfate or mild ethanolic KOH (if surface compatible).Nucleophilic Substitution: Thiosulfate acts as a nucleophile to displace the bromine, converting the toxic alkyl bromide into a less hazardous salt.
4. Final Clean Wash area with soap and water.[4][5][6][7]Removes residual salts and surfactants.
Emergency Workflow Diagram

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate (If >100mL) Spill->Evac PPE Don PPE: Nitrile Gloves (x2) Goggles, Lab Coat Spill->PPE Minor Spill Evac->PPE Absorb Apply Vermiculite/Sand (No Paper Towels) PPE->Absorb Collect Collect in HDPE Jar Label as Hazardous Absorb->Collect Decon Surface Decon: Thiosulfate Wash Collect->Decon

Figure 2: Operational workflow for managing spills of alkyl bromides.

Regulatory & Compliance Data

For your reference when filling out waste manifests (e.g., for Clean Harbors, Veolia, or internal EHS):

  • RCRA Code: D001 (Ignitable) is the most likely applicable code if the flash point is <60°C (common for C7-halides). If mixed with specific solvents (e.g., Methylene Chloride), apply F001/F002 .[1]

  • DOT Shipping Name: Flammable liquids, toxic, n.o.s. (7-Bromoheptylcyclopropane) (Verify flash point; if high, may be Environmentally hazardous substance, liquid, n.o.s.).[1]

  • Destruction Efficiency: Incineration must achieve 99.99% destruction and removal efficiency (DRE) for principal organic hazardous constituents (POHCs).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society (ACS). (2023). Chemical Waste Management Guide. ACS.org. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromoheptylcyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and logistical information for handling 7-Bromoheptylcyclopropane. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the potential hazards.

Hazard Assessment: Understanding the Compound

Based on data from similar chemicals, 7-Bromoheptylcyclopropane is anticipated to be a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Halogenated hydrocarbons, as a class, are known to have the potential for skin absorption, making dermal protection a critical control point.[4]

Table 1: Anticipated Hazard Profile of 7-Bromoheptylcyclopropane

Hazard ClassificationAnticipated Effects & RationaleSupporting Evidence
Flammable Liquid Likely to have a flash point making it flammable under standard laboratory conditions. Vapors may form explosive mixtures with air and can travel to an ignition source.[5]Based on (Bromomethyl)cyclopropane (Flash Point: 41 °C / 105.8 °F) and other bromoalkanes.[1][3]
Skin Irritant/Corrosive Prolonged contact may defat the skin, leading to dermatitis. Direct contact is likely to cause irritation.[1][6]Common characteristic of halogenated hydrocarbons and compounds like (Bromomethyl)cyclopropane.[1][2]
Eye Irritant Expected to cause serious eye irritation upon contact.[3](Bromomethyl)cyclopropane is classified as a serious eye irritant.[1][2]
Respiratory Irritant Inhalation of vapors or mists may irritate the respiratory system.[2]A common hazard for volatile organic compounds, noted for similar chemicals.[1][2]
Acute Toxicity (Oral) May be harmful if swallowed.(Bromomethyl)cyclopropane is classified as harmful if swallowed.[1][2]

Core PPE Requirements: Your First Line of Defense

A risk assessment is the foundation of PPE selection.[7] For any work involving 7-Bromoheptylcyclopropane, the following PPE is mandatory. This baseline can be escalated based on the specific procedure's risk (e.g., large quantities, heating, aerosol generation).[4]

Eye and Face Protection

Due to the risk of serious eye irritation from splashes, proper eye protection is non-negotiable.[8]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where the chemical is present.[4]

  • Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant splash hazard, upgrade to chemical splash goggles.[9] If there is a risk of both splashes and impact, a face shield should be worn in conjunction with safety goggles.

Skin and Body Protection

Protecting the body from potential contact is crucial.

  • Laboratory Coat: A long-sleeved, flame-resistant lab coat that extends below the mid-thigh is required. Cotton lab coats are generally acceptable, but should be removed immediately if contaminated.[4][10]

  • Clothing: Wear long pants and closed-toe shoes. Leggings are not recommended due to their tight fit and synthetic material.[4]

  • Apron: For procedures involving large volumes or a high risk of splashing, a chemical-resistant rubber apron over the lab coat is advised.[4]

Hand Protection: The Critical Barrier

No single glove material protects against all chemicals.[10] For halogenated hydrocarbons like 7-Bromoheptylcyclopropane, glove selection is critical. Nitrile gloves, while common for general use, may offer limited protection, especially during extended contact.[10][11]

Table 2: Glove Selection Guide for 7-Bromoheptylcyclopropane

Glove MaterialRecommended UseRationale & Limitations
Nitrile Incidental Contact Only (e.g., brief handling of sealed containers).Good for general use and provides a barrier against minor splashes. However, it offers poor protection against prolonged exposure to halogenated and aromatic hydrocarbons.[10][11][12] Always double-glove and change immediately upon contamination.
Viton® or Fluoroelastomer (FKM) Extended Contact (e.g., weighing, transfers, spill cleanup).Provides excellent resistance to halogenated and aromatic organic solvents.[4][11] May have reduced dexterity compared to nitrile.
Polyvinyl Alcohol (PVA) Specific, Extended Use. Offers high resistance to aromatic and halogenated solvents. Crucially, PVA degrades in the presence of water , so it cannot be used with aqueous solutions.[4][10][11]
Norfoil® (Silver Shield) High-Hazard Operations & Emergencies. Provides excellent chemical resistance against a very broad range of hazardous chemicals, including halogenated solvents.[11] Can be stiff and may reduce dexterity. Often used as an outer glove.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow minimizes risk. Every operation must be planned, with safety integrated at each step.

Pre-Handling Workflow

Pre_Handling_Workflow cluster_prep Preparation Phase A Review SDS of Analogs & Procedure B Conduct Risk Assessment for Specific Task A->B Inform C Designate Work Area (Fume Hood) B->C Determine D Verify Fume Hood Operation C->D Before Use E Assemble All Materials & PPE D->E If OK F Don Full, Inspected PPE E->F Final Step

Caption: Emergency Response Logic for 7-Bromoheptylcyclopropane.

Disposal Plan
  • Chemical Waste: All waste containing 7-Bromoheptylcyclopropane is considered hazardous waste. [2]It must be collected in a clearly labeled, sealed container compatible with halogenated organic waste.

  • Contaminated PPE: Disposable PPE, such as gloves and bench paper, that is contaminated with the chemical must also be disposed of as hazardous waste. Place these items in a designated solid hazardous waste container.

  • Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

References

  • University of Nevada, Reno - Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

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